molecular formula C18H16N2O B1291819 4-Azetidinomethyl-4'-cyanobenzophenone CAS No. 898777-49-6

4-Azetidinomethyl-4'-cyanobenzophenone

Cat. No. B1291819
CAS RN: 898777-49-6
M. Wt: 276.3 g/mol
InChI Key: XEVRBJGDSHDLSM-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4’-cyanobenzophenone is a chemical compound with the linear formula C18H16N2O . It is a derivative of benzophenone .


Molecular Structure Analysis

This compound contains a total of 37 atoms; 16 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a total of 39 bonds; 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 nitrile (aromatic), and 1 Azetidine .

Scientific Research Applications

Photocatalysis

This compound can serve as a triplet sensitizer in photocatalytic processes . It’s capable of transferring energy to other molecules upon light absorption, which can initiate various chemical reactions. This property is essential for the development of new photocatalytic materials that can harness solar energy for chemical transformations.

Quantum Yield Studies

The compound’s ability to act as a triplet sensitizer also makes it suitable for determining quantum yields in photochemical reactions . This is crucial for understanding the efficiency of light-induced processes, which has implications in fields ranging from solar energy conversion to the design of light-emitting devices.

Safety and Hazards

In case of exposure, general advice is to consult a physician and show them the safety data sheet. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

4-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-2-6-16(7-3-14)18(21)17-8-4-15(5-9-17)13-20-10-1-11-20/h2-9H,1,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRBJGDSHDLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642791
Record name 4-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-cyanobenzophenone

CAS RN

898777-49-6
Record name 4-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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